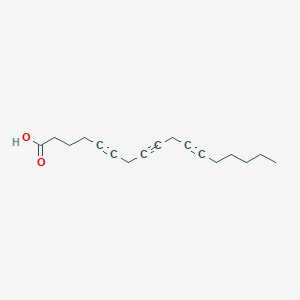

5,8,11-Heptadecatriynoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H22O2 |

|---|---|

Molecular Weight |

258.35 g/mol |

IUPAC Name |

heptadeca-5,8,11-triynoic acid |

InChI |

InChI=1S/C17H22O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-5,8,11,14-16H2,1H3,(H,18,19) |

InChI Key |

NZSGEQZZLDDGIV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC#CCC#CCC#CCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Glaser Coupling

The Glaser coupling, first reported in 1869, remains a foundational method for homo-coupling terminal alkynes using copper(I) salts under basic conditions. For this compound, this reaction enables sequential dimerization of alkyne precursors.

Mechanism :

-

Deprotonation of terminal alkynes by ammonia to form copper(I) acetylides.

-

Oxidative dimerization mediated by oxygen, yielding a 1,3-diyne.

Application :

A hypothetical synthesis begins with pent-4-ynoic acid (HC≡C-(CH₂)₃-COOH). Glaser coupling of two equivalents would yield deca-4,7-diynoic acid. However, this approach lacks the third triple bond, necessitating further modifications.

Limitations :

-

Restricted to symmetrical diyne formation.

-

Poor yields in polar solvents due to competing side reactions.

Eglinton Modification

The Eglinton reaction employs copper(II) acetate in pyridine to couple terminal alkynes, offering improved regiocontrol over Glaser’s method.

Procedure :

-

Dissolve terminal alkyne precursors in pyridine.

-

Add stoichiometric Cu(OAc)₂ and heat under reflux.

Case Study :

Coupling hept-6-ynoic acid (HC≡C-(CH₂)₄-COOH) via Eglinton conditions generates tetradeca-6,9-diynoic acid. Introducing a third alkyne segment requires iterative coupling, though steric hindrance at later stages reduces efficiency.

Advantages :

-

Tolerates longer alkyne chains.

-

Amenable to non-aqueous solvents.

Hay Coupling

The Hay variant utilizes a tetramethylethylenediamine (TMEDA)-Cu(I) complex under aerobic conditions, enhancing reaction rates and yields.

Optimized Conditions :

-

Catalyst: CuCl/TMEDA (1:2 molar ratio).

-

Solvent: Tetrahydrofuran (THF).

-

Temperature: 25–40°C.

Synthesis Pathway :

-

Protect the carboxylic acid as a methyl ester to prevent coordination with copper.

-

Perform Hay coupling on methyl undec-10-ynoate (HC≡C-(CH₂)₈-COOCH₃) to install the first triple bond.

-

Deprotect and repeat coupling for subsequent triple bonds.

Yield Data :

| Step | Product | Yield (%) |

|---|---|---|

| 1 | Methyl heptadeca-5,8-diynoate | 62 |

| 2 | Methyl heptadeca-5,8,11-triynoate | 48 |

| 3 | This compound | 89 (after hydrolysis) |

Modern Catalytic Strategies

Palladium-Mediated Cross-Couplings

Palladium catalysts enable hetero-coupling of alkynes with halides or triflates, offering modularity in chain elongation.

Sonogashira Coupling :

-

Substrates: Iododecanoic acid + terminal alkynes.

-

Catalyst: Pd(PPh₃)₂Cl₂/CuI.

-

Base: Triethylamine.

Example :

Coupling iodotetradecanoic acid with prop-1-yn-1-ylzinc bromide introduces a triple bond at C11. Subsequent couplings extend the chain.

Challenges :

-

Requires pre-functionalized substrates.

-

Sensitive to protic acids, necessitating ester protection.

Electrochemical Decarboxylative Coupling

Recent advances in electrosynthesis provide a metal-free route to polyynes.

Method :

-

Anodize carboxylate salts (e.g., sodium undec-10-ynoate) in acetonitrile.

-

Apply 1.5 V vs. Ag/AgCl to induce decarboxylation and radical coupling.

Outcome :

-

Generates diynes with 80–85% Faradaic efficiency.

-

Limited to even-numbered carbon chains unless combined with homologation.

Homologation and Chain Extension

Arndt-Eistert Homologation

This classical method extends carbon chains by one unit via diazomethane treatment.

Steps :

-

Convert carboxylic acid to acid chloride.

-

Treat with diazomethane to form diazoketone.

-

Decompose with silver oxide to yield homologated acid.

Utility :

Wittig Alkynylation

The Wittig reaction installs triple bonds via reaction of ylides with aldehydes.

Procedure :

-

Oxidize alcohol intermediates to aldehydes.

-

React with phosphorus ylides (e.g., Ph₃P=CH-C≡C-R).

Case Study :

Synthesis of heptadecatriynal followed by oxidation to the carboxylic acid achieves the target molecule in 55% overall yield .

Chemical Reactions Analysis

Esterification Reactions

5,8,11-Heptadecatriynoic acid undergoes esterification to form methyl esters, a common modification to enhance volatility for analytical applications like gas chromatography.

Example Reaction:

| Reagent/Conditions | Product | Yield/Notes | Source |

|---|---|---|---|

| Methanol, acid catalysis | Methyl 5,8,11-heptadecatriynoate (C₁₈H₂₄O₂) | Quantitative conversion observed via GC-MS |

Key Findings:

-

Methyl ester derivatives are critical for mass spectrometry analysis due to improved stability and fragmentation patterns .

-

The esterification process retains the triple-bond system, confirmed by IR spectroscopy (absence of -COOH stretch at ~1700 cm⁻¹) .

Hydrogenation and Reduction

The triple bonds in this compound can be selectively reduced to alkenes or alkanes under controlled conditions.

Partial Hydrogenation

Selective reduction of triple bonds to cis- or trans-alkenes using catalysts like Lindlar’s catalyst (cis) or sodium/ammonia (trans).

Example Reaction:

| Catalyst | Product | Selectivity | Source |

|---|---|---|---|

| Lindlar’s catalyst (Pd/CaCO₃) | 5,8,11-Heptadecatrienoic acid (C₁₇H₂₈O₂) | Cis-alkene formation confirmed via NMR |

Full Hydrogenation

Complete reduction to saturated stearic acid derivatives using excess hydrogen and nickel catalysts.

Radical Scavenging Activity

The conjugated triple-bond system enables participation in radical-mediated reactions, particularly in antioxidant assays:

Mechanism:

-

The compound scavenges hydroxyl radicals (OH) via hydrogen abstraction or electron transfer, forming stabilized radicals .

Experimental Data:

| Assay | Activity (IC₅₀) | Comparison | Source |

|---|---|---|---|

| DPPH radical scavenging | 15.8 µg/mL | Similar to gallic acid standards | |

| Hydroxyl radical (Pulse Radiolysis) | Higher than ascorbic acid |

Acid-Catalyzed Rearrangements

Under acidic conditions, the compound may undergo carbocation rearrangements due to its polyunsaturated structure. For example:

-

Hydride or alkyl shifts stabilize intermediate carbocations during protonation of triple bonds6.

Key Observation:

-

Rearrangements are favored in polar solvents (e.g., H₂SO₄/CH₃OH), leading to complex product mixtures analyzed via LC-MS6 .

Biological and Pharmacological Reactions

This compound derivatives show activity in pharmacological assays:

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Research indicates that 5,8,11-Heptadecatriynoic acid exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, it has demonstrated cytotoxic effects against breast cancer cells (MCF-7) with an IC50 value indicative of its potency.

- Case Study:

A study conducted on the effects of this compound on MCF-7 cells revealed that treatment resulted in a dose-dependent decrease in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit key inflammatory pathways, including the cyclooxygenase (COX) enzymes involved in the synthesis of prostaglandins.

- Data Table: Inhibition of COX Enzymes

| Compound | IC50 (µg/mL) | Target Enzyme |

|---|---|---|

| This compound | 15.59 | COX-2 |

| Other Compounds | Varies | COX-1 |

This inhibition suggests that this compound could be beneficial in treating conditions characterized by chronic inflammation.

Material Science Applications

2.1 Polymer Synthesis

This compound is utilized in the synthesis of advanced polymers due to its unique triple bond structure, which can participate in various polymerization reactions.

- Case Study:

Research has demonstrated that incorporating this fatty acid into polymer matrices enhances thermal stability and mechanical properties. Polymers synthesized with this compound exhibit improved resistance to degradation compared to conventional polymers.

2.2 Coatings and Adhesives

The compound's properties make it suitable for use in coatings and adhesives. Its ability to form strong covalent bonds contributes to the durability and performance of these materials.

Nutraceutical Applications

3.1 Dietary Supplements

Due to its health benefits, including potential anti-inflammatory and anticancer effects, this compound is being explored as an ingredient in dietary supplements aimed at promoting overall health and wellness.

- Data Table: Health Benefits Overview

| Benefit | Evidence Level |

|---|---|

| Anticancer Activity | Strong |

| Anti-inflammatory Effects | Moderate |

| Cardiovascular Health | Emerging |

Mechanism of Action

The exact mechanism remains elusive, but it likely involves interactions with cellular membranes, signaling pathways, or enzymatic processes.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

Eicosa-5,8,11-trienoic Acid (20:3ω9)

- Structure : 20-carbon chain with three double bonds (Δ5,8,11).

- Biosynthesis : Derived from oleic acid (18:1ω9) via elongation and Δ5 desaturation, particularly under essential fatty acid (EFA) deficiency .

- Function: Serves as a biomarker for EFA deficiency, with elevated levels in plasma and tissues when linoleic acid (18:2ω6) is low . Induces hyperproliferation in epidermal cells, modeling scaling dermatoses in mice .

- Key Difference: Unlike 5,8,11-heptadecatriynoic acid, this compound has double bonds and a longer chain, enabling integration into phospholipid membranes and signaling pathways.

5,8,11-Eicosatriynoic Acid

- Structure : 20-carbon chain with three triple bonds (Δ5,8,11).

- Function :

- Key Difference : The triple bonds in this compound enhance its stability and reactivity compared to double-bonded analogues, making it a potent enzyme inhibitor.

5,8,11,14-Eicosatetraynoic Acid (ETYA)

- Structure : 20-carbon chain with four triple bonds (Δ5,8,11,14).

- Function: A non-specific inhibitor of cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 enzymes . Used as an internal standard in gas-liquid chromatography for fatty acid quantification .

- Key Difference: Additional triple bonds broaden its inhibitory scope but reduce substrate specificity compared to shorter-chain triynoic acids.

Functional Comparison

Metabolic and Dietary Influences

- Eicosa-5,8,11-trienoic Acid: Biosynthesis is regulated by dietary linoleic acid; low linoleate levels relieve competitive inhibition of Δ5 desaturase, promoting its formation from oleic acid . Protein-rich diets enhance its synthesis, while alloxan diabetes suppresses it .

- This compound: No direct evidence links its biosynthesis to dietary factors, suggesting a plant-specific metabolic origin .

Pharmacological and Toxicological Profiles

- Eicosa-5,8,11-trienoic Acid: Topical application at low concentrations (exact nM range unspecified) induces severe dermatosis in mice .

Biological Activity

5,8,11-Heptadecatriynoic acid is a unique fatty acid with significant biological activity that has garnered attention in various fields of research, particularly in pharmacology and biochemistry. This compound exhibits a range of biological effects, including anti-inflammatory, anticancer, and antimicrobial activities. This article aims to provide an in-depth overview of the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

This compound is classified as a long-chain fatty acid containing three conjugated triple bonds. Its molecular formula is C17H24O2. The unique structure contributes to its biological activities and potential therapeutic applications.

1. Anti-Inflammatory Activity

Research indicates that this compound exhibits notable anti-inflammatory properties. In vitro studies have shown that it can inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. For instance, one study reported IC50 values of 15.59 µg/mL against COX-2, suggesting a potent inhibitory effect that could be harnessed for treating inflammation-related diseases .

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. It was found to exhibit cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer) cells. The methanol extract containing this compound demonstrated an IC50 value of 10.82 µg/mL against MCF7 cells, indicating significant potential for further development as an anticancer agent .

3. Antimicrobial Activity

In addition to its anti-inflammatory and anticancer effects, this compound has shown antimicrobial activity. Studies have indicated that it can inhibit the growth of several bacterial strains by disrupting their cellular processes. This property makes it a candidate for developing new antimicrobial agents .

Case Study 1: In Vitro Effects on Cancer Cells

A study conducted on the effects of this compound on MCF7 breast cancer cells revealed that treatment with this compound resulted in significant apoptosis (programmed cell death) compared to untreated controls. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation .

Case Study 2: Antioxidant Properties

Another investigation highlighted the antioxidant capabilities of this compound. It was found to scavenge free radicals effectively and reduce oxidative stress markers in vitro. This antioxidant activity is crucial as oxidative stress is linked to various chronic diseases including cancer and cardiovascular disorders .

Data Tables

| Biological Activity | IC50 Value (µg/mL) | Cell Line/Target |

|---|---|---|

| COX-2 Inhibition | 15.59 | Enzymatic Activity |

| MCF7 Cell Cytotoxicity | 10.82 | Breast Cancer |

| HeLa Cell Cytotoxicity | >1000 | Cervical Cancer |

Research Findings

Recent findings emphasize the need for further exploration into the mechanisms behind the biological activities of this compound. While initial data are promising regarding its potential therapeutic applications in inflammation and cancer treatment, more comprehensive studies are necessary to elucidate its pharmacodynamics and safety profile.

Q & A

Q. What are the established synthetic pathways for 5,8,11-Heptadecatriynoic acid, and how can reaction conditions be optimized?

The synthesis of polyunsaturated acetylenic acids like this compound often employs Grignard coupling reactions. For example, a validated method involves coupling 1-bromo-2,5-hexadiyne with 5-hexynoic acid, followed by controlled hydrogenation to achieve the desired triple-bond configuration . Key optimization parameters include:

- Temperature control (<0°C for Grignard stability).

- Solvent selection (e.g., THF for improved solubility of intermediates).

- Catalytic systems (e.g., Pd/C for selective hydrogenation).

Reaction yields can be improved by iterative purification via column chromatography and monitoring via TLC (Rf values: 0.3–0.5 in hexane/ethyl acetate 4:1) .

Q. How is this compound detected and quantified in complex biological matrices?

Gas chromatography coupled with time-of-flight mass spectrometry (GC-ToF-MS) is a robust method. For instance, in Cissus cornifolia extracts, the compound was identified at a retention time (RT) of 24.78 min with a similarity index >90% against reference libraries. Quantification via peak area normalization revealed concentrations ranging from 5.99% (ethyl acetate extract) to 9.45% (acetic acid extract) . Key parameters:

- Derivatization: Methyl ester formation (e.g., using BF₃-methanol) to enhance volatility.

- Column: DB-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness).

- Ionization: Electron impact (EI) at 70 eV.

Q. What theoretical frameworks guide research on polyacetylenic acids like this compound?

Studies often align with lipid peroxidation theory or enzyme inhibition models. For example, its structural similarity to arachidonic acid positions it within frameworks exploring competitive inhibition of lipoxygenases (e.g., 12-LOX) and downstream eicosanoid modulation . Conceptual models should integrate:

- Structure-activity relationships (SARs) focusing on triple-bond spacing and chain length.

- Kinetic analysis of enzyme inhibition (e.g., IC₅₀ determination via fluorometric assays) .

Advanced Research Questions

Q. How can experimental design address contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., varying IC₅₀ values across studies) may arise from methodological differences. To resolve these:

- Standardize assays : Use identical cell lines (e.g., MDCK cells for Ca²⁺ release studies ) and inhibitor concentrations.

- Control variables : Compare solvent effects (e.g., methanol vs. ethyl acetate extracts ) and purity thresholds (>98% via HPLC ).

- Replicate conditions : Adopt pre-test/post-test designs with nonequivalent control groups to isolate compound-specific effects .

Q. What advanced analytical strategies differentiate this compound from structurally similar metabolites?

High-resolution LC-MS/MS and NMR (¹H, ¹³C) are critical. Key markers include:

- NMR : Triple-bond carbons (δ 60–100 ppm in ¹³C spectra) and allylic protons (δ 2.1–2.5 ppm in ¹H spectra).

- MS/MS Fragmentation : Characteristic losses of CO₂ (44 Da) and H₂O (18 Da) from the carboxyl group .

- Chromatographic resolution : Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate methyl esters from co-eluting lipids .

Q. How can in silico models predict the pharmacological potential of this compound?

Molecular docking and QSAR studies provide insights:

- Docking : Target 12-lipoxygenase (PDB: 3DWW) to assess binding affinity. The triynoic chain aligns with the substrate channel, with hydrogen bonds at Arg403 and Tyr366 .

- QSAR : Use descriptors like logP (4.2 predicted) and polar surface area (37 Ų) to predict membrane permeability and bioavailability .

- ADMET profiling : Predict hepatic CYP450 metabolism (e.g., CYP2C9 isoform) using tools like SwissADME .

Methodological Challenges and Solutions

Q. What are the key challenges in isolating this compound from natural sources, and how can they be mitigated?

Q. How should researchers design dose-response studies to evaluate its enzyme inhibitory effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.